REACTION_CXSMILES
|
[Br-].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[CH2:7][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[F:33][C:34]1[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:35]=1[CH:36]=O.O>C1COCC1>[F:33][C:34]1[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36][CH2:7][CH:3]1[O:4][CH2:5][CH2:6][O:2]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
108.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].O1C(OCC1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After 60 minutes of stirring at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise in the temperature range of −10 to −5° C
|
Type
|
STIRRING
|
Details
|
After 30 minutes of stirring at 0° C.
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography with toluene as an eluent
|
Type
|
DISSOLUTION
|
Details
|
The purified product was dissolved in a mixed solvent of toluene (250 ml) and Solmix A-11 (250 ml), to which Pd/C (1.5 g)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
Pd/C was removed
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography with toluene as an eluent
|
Type
|
CUSTOM
|
Details
|
silica gel as a stationary phase powder, and then by recrystallization from heptane
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CCC2OCCO2)C=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |